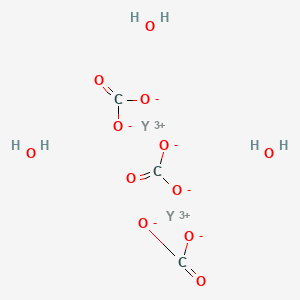

Yttrium Carbonate Trihydrate

Descripción general

Descripción

Yttrium Carbonate Trihydrate is a water-insoluble yttrium source that can easily be converted to other yttrium compounds, such as the oxide, by heating (calcination).

Synthesis Analysis

The synthesis process of yttrium ammonium carbonate with the composition NH<sub>4</sub>Y(CO<sub>3</sub>)<sub>2</sub>·H<sub>2</sub>O has been shown to proceed through crystallization of two intermediate phases: yttrium ammonium hydroxycarbonates differing in composition. The synthesized compounds have been characterized by X-ray diffraction, IR spectroscopy, differential scanning calorimetry, thermogravimetry, and chemical analysis.Molecular Structure Analysis

The first X-ray diffraction characteristics of NH<sub>4</sub>Y(CO<sub>3</sub>)<sub>2</sub>·H<sub>2</sub>O and crystallographic data for its unit cell have been presented.Chemical Reactions Analysis

Thermal decomposition of yttrium ammonium carbonate has been shown to yield cubic yttrium oxide in the form of fine powder.Physical And Chemical Properties Analysis

- Appearance : White powder

- Melting Point : N/A

- Boiling Point : N/A

- Density : N/A

- Solubility in H<sub>2</sub>O : Insoluble

Aplicaciones Científicas De Investigación

1. Medical Imaging and Therapy

- Application : Yttrium is a chemically versatile rare earth element that finds use in a range of applications including lasers and superconductors. In medicine, yttrium-based materials are used in medical lasers and biomedical implants .

- Methods : This is extended through the array of available yttrium isotopes to enable roles for 90 Y complexes as radiopharmaceuticals and 86 Y tracers for positron emission tomography (PET) imaging . The naturally abundant isotope 89 Y is proving to be suitable for nuclear magnetic resonance investigations, where initial reports in the emerging field of hyperpolarised magnetic resonance imaging (MRI) are promising .

- Results : The review explores the coordination and radiochemical properties of yttrium, and its role in drugs for radiotherapy, PET imaging agents and perspectives for applications in hyperpolarised MRI .

2. Material Source

- Application : Yttrium Carbonate Trihydrate is a water insoluble yttrium source that can easily be converted to other yttrium compounds, such as the oxide, by heating (calcination) .

- Methods : The compound is heated (calcinated) to convert it into other yttrium compounds .

- Results : The result is a different yttrium compound that can be used in various applications .

3. Mineralogy

- Application : A new mineral species, yuchuanite- (Y), ideally Y2(CO3)3·H2O, has been discovered and characterized in the Yushui Cu deposit in South China .

- Methods : The mineral occurs in bedded/massive ore and is associated with bornite, chalcopyrite, galena, sphalerite, bastnäsite- (Y), xenotime- (Y), anhydrite, and quartz .

- Results : The discovery and characterization of a new mineral species .

Safety And Hazards

- Signal Word : Warning

- Hazard Statements : H315-H319-H335

- Hazard Codes : Xi

- Risk Codes : 36/37/38

- Safety Statements : 26-37/39

Direcciones Futuras

Yttrium Carbonate Trihydrate continues to be an important precursor material for various applications. Further research may explore its use in novel materials, catalysis, and other emerging fields.

Propiedades

IUPAC Name |

yttrium(3+);tricarbonate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.3H2O.2Y/c3*2-1(3)4;;;;;/h3*(H2,2,3,4);3*1H2;;/q;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYDFPFCJDQZQF-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.[Y+3].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O12Y2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648494 | |

| Record name | Yttrium carbonate--water (2/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Yttrium Carbonate Trihydrate | |

CAS RN |

5970-44-5 | |

| Record name | Yttrium carbonate--water (2/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

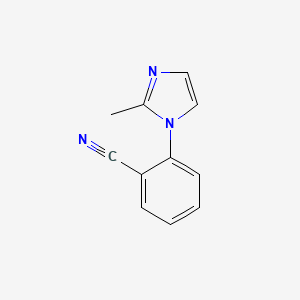

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

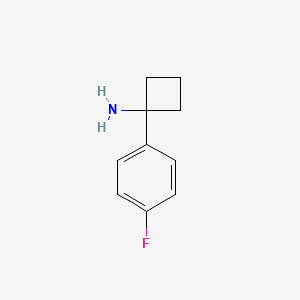

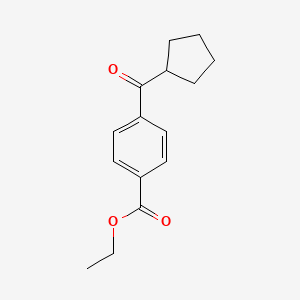

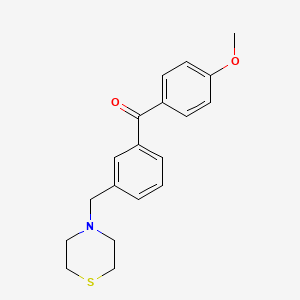

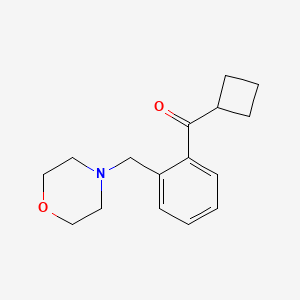

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1604301.png)